1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Description

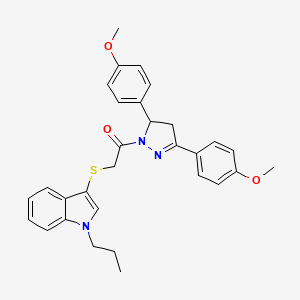

The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone (molecular formula: C₃₆H₃₅N₃O₃S; molecular weight: 589.75 g/mol) is a hybrid heterocyclic molecule featuring a 4,5-dihydropyrazole core substituted with two 4-methoxyphenyl groups at positions 3 and 4. The N1 position of the pyrazole is linked to an ethanone moiety, which is further connected via a thioether bridge to a 1-propyl-substituted indole ring . The methoxy groups on the aryl rings may enhance solubility and influence electronic properties, while the thioether linkage could modulate pharmacokinetic behavior.

Properties

IUPAC Name |

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3S/c1-4-17-32-19-29(25-7-5-6-8-27(25)32)37-20-30(34)33-28(22-11-15-24(36-3)16-12-22)18-26(31-33)21-9-13-23(35-2)14-10-21/h5-16,19,28H,4,17-18,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKSFTUCTQNYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone (referred to as Compound A) is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on the biological activity of Compound A, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a pyrazole ring and an indole moiety linked via a thioether group. Its molecular formula is . The structural uniqueness contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Compound A has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis and cell cycle arrest |

| HepG2 | 10.00 | Inhibition of kinase activity |

| A549 | 26.00 | Disruption of mitochondrial function |

| NCI-H460 | 42.30 | Modulation of apoptotic pathways |

These results suggest that Compound A may exert its anticancer effects through multiple mechanisms, including apoptosis induction and kinase inhibition, which are critical for cancer cell survival.

Anti-inflammatory Activity

In addition to its anticancer properties, Compound A has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation. Preliminary in vitro studies indicate that Compound A effectively reduces pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives, including Compound A. In this study, researchers assessed the compound's activity against different cancer cell lines and inflammatory models. The findings demonstrated that Compound A not only inhibited cell proliferation but also modulated inflammatory responses effectively.

The mechanisms underlying the biological activities of Compound A are multifaceted:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Kinase Inhibition : It has been shown to inhibit key kinases involved in cancer progression, leading to reduced cell viability.

- Anti-inflammatory Pathways : By downregulating the expression of COX enzymes and pro-inflammatory cytokines, Compound A may alleviate inflammation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary studies have indicated that modifications in the pyrazole ring can enhance anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory disease models .

Intermolecular Interactions

The study of intermolecular interactions involving this compound has provided insights into hydrogen bonding patterns that are essential for understanding its biological activity. The compound can form hydrogen bonds with various acceptors, which may influence its solubility and bioavailability .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally similar to the target compound exhibited significant cytotoxicity against breast cancer cells. The mechanism of action was attributed to the induction of oxidative stress and subsequent apoptosis .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, a derivative of the target compound was shown to reduce edema significantly compared to controls. This suggests that the structural features of the pyrazole ring contribute to its efficacy as an anti-inflammatory agent .

Comparison with Similar Compounds

1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Molecular Formula : C₁₇H₁₄Cl₂N₂O

- Key Differences: Substitution: Chlorine atoms replace methoxy groups on the aryl rings. Electronic Effects: Chlorine is electron-withdrawing, reducing electron density on the pyrazole core compared to methoxy groups.

1-(5-(3-Hydroxy-4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Molecular Formula : C₁₉H₂₀N₂O₃

- Key Differences :

Functional Group Variations: Thioether vs. Carbonyl Linkages

Compound 7b: Bis-pyrazole-thienothiophene Derivative

- Structure: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone

- Key Differences: Linkage: Carbonyl groups instead of thioether bridges. Aromatic Systems: Thieno[2,3-b]thiophene replaces the indole ring. Impact: Reduced lipophilicity compared to the target compound due to the absence of the sulfur-containing indole-thioether moiety. Spectroscopic data (e.g., IR: 1720 cm⁻¹ for C=O) further distinguishes it .

Compound 10: Pyrazolo-pyrimidine-carbonitrile

- Structure: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile

- Key Differences: Heterocycles: Pyrazolo-pyrimidine core vs. dihydropyrazole. Impact: Higher molecular weight (604.71 g/mol) and distinct electronic properties (e.g., ^13C-NMR: δ 118.2 for CN) .

Structural and Electronic Analysis

Crystallographic and Spectroscopic Data

| Parameter | Target Compound | 1-[3,5-Bis(4-chlorophenyl)-...]ethanone | Compound 7b |

|---|---|---|---|

| IR (C=O stretch) | Not reported | Not reported | 1720 cm⁻¹ |

| ¹H-NMR (Aromatic Protons) | Not reported | δ 7.3–7.6 (ArH) | δ 7.52 (pyrazole CH) |

| Molecular Weight | 589.75 g/mol | ~350 g/mol (estimated) | 538.64 g/mol |

- Crystallography : Tools like SHELXL () are critical for resolving such complex structures, ensuring accurate bond-length and angle measurements .

Q & A

Basic: What are the standard synthetic protocols for this compound?

Methodological Answer:

The synthesis typically involves two key steps:

- Pyrazoline core formation : React α,β-unsaturated ketones with hydrazine derivatives (e.g., hydrazine hydrate) in acidic or alcoholic media under reflux (4–6 hours). For example, glacial acetic acid or ethanol is used as a solvent, followed by recrystallization in ethanol or DMF-EtOH (1:1) for purification .

- Thioether linkage introduction : The indole-thiol group can be coupled via nucleophilic substitution or thiol-ene reactions. Optimize reaction conditions (e.g., base catalysis, solvent polarity) to enhance yield and minimize side products.

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol or a DMF-EtOH (1:1) mixture to remove unreacted starting materials or byproducts. The methoxy and indole substituents may reduce solubility in polar solvents, requiring iterative solvent testing .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures, especially if the thioether group introduces polarity variations .

Advanced: How do substituents (e.g., 4-methoxyphenyl, indolylthio) influence biological activity and electronic properties?

Methodological Answer:

- Electronic effects : The 4-methoxyphenyl groups donate electron density via resonance, enhancing stability and π-π stacking interactions in biological targets. Computational studies (DFT) can quantify charge distribution .

- Thioether moiety : The sulfur atom increases lipophilicity, potentially improving membrane permeability. Compare bioactivity data (e.g., IC₅₀) with analogues lacking the thioether to isolate its contribution .

- Structure-activity relationship (SAR) : Synthesize derivatives with varying substituents (e.g., fluoro, methyl) on the phenyl rings and assay for antitumor or antimicrobial activity to identify critical functional groups .

Advanced: How can molecular conformation and crystallography resolve discrepancies in activity data?

Methodological Answer:

- X-ray crystallography : Determine the dihedral angles between the pyrazoline and aryl rings. For example, flattened envelope conformations in the pyrazoline core (e.g., 70–84° dihedral angles) may correlate with enhanced binding to hydrophobic enzyme pockets .

- Hydrogen bonding networks : Analyze intermolecular C–H⋯O/F interactions and π-π stacking in crystal structures to predict solubility and stability under physiological conditions .

Advanced: What experimental designs are robust for evaluating biological activity?

Methodological Answer:

- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3/7) .

- Antimicrobial screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Test synergism with known antibiotics (e.g., ciprofloxacin) .

- Docking studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values for further validation .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and replicate experiments across independent labs. For example, discrepancies in IC₅₀ values may arise from differences in cell viability endpoints (MTT vs. ATP luminescence) .

- Structural heterogeneity : Characterize batch-to-batch variations (e.g., crystallinity, tautomerism) via HPLC and DSC. Conformational flexibility in the pyrazoline ring could alter binding affinity .

Advanced: What analytical methods validate synthetic intermediates and final products?

Methodological Answer:

- NMR spectroscopy : Assign peaks for the pyrazoline C9 proton (δ 3.5–4.5 ppm) and indole NH (δ 10–12 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity .

- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for the sulfur-containing moiety (e.g., [M+H]⁺ at m/z ~500) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.